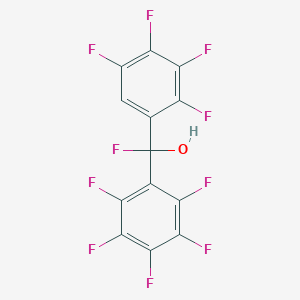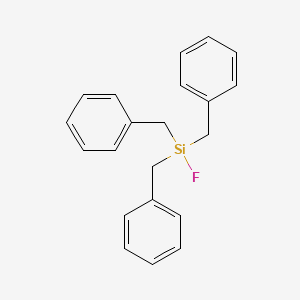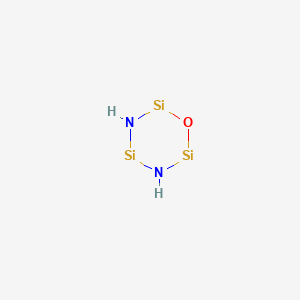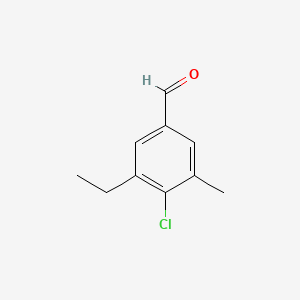
1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrClFO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene typically involves multiple steps, starting from a benzene derivative. One common method includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Methoxymethoxylation: Introduction of the methoxymethoxy group via a nucleophilic substitution reaction, often using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Catalysts: Use of catalysts to speed up the reactions and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), methoxymethyl chloride (MOMCl).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene depends on its specific application
Electrophilic and Nucleophilic Interactions: The halogen atoms and methoxymethoxy group can participate in these interactions, affecting the compound’s reactivity and binding affinity.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene: Similar structure but different substitution pattern.
1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene: Another isomer with a different arrangement of substituents.
Uniqueness
1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of multiple halogens and a methoxymethoxy group makes it a versatile intermediate for various synthetic transformations.
Properties
Molecular Formula |
C8H7BrClFO2 |
|---|---|
Molecular Weight |
269.49 g/mol |
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrClFO2/c1-12-4-13-8-6(9)2-5(10)3-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
NFGKXXRGJHXDRE-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)




![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)

![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
